[(2-Chloro-4-fluorobenzoyl)amino]acetic acid
Description
[(2-Chloro-4-fluorobenzoyl)amino]acetic acid is a halogenated aromatic compound featuring a benzoyl group substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 4-position, linked to an acetic acid moiety via an amide bond. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and halogen substituents, which influence solubility and bioavailability. The compound is cataloged under CAS number sc-341733 (Santa Cruz Biotechnology) and is available for research purposes .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO3/c10-7-3-5(11)1-2-6(7)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORQYYPXCALCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-Chloro-4-fluorobenzoyl)amino]acetic acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[(2-Chloro-4-fluorobenzoyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
Proteomics Research
[(2-Chloro-4-fluorobenzoyl)amino]acetic acid is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins makes it a valuable tool for understanding complex biological processes .
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit antibacterial properties. For instance, derivatives containing chloro atoms have shown improved activity against pathogens like Klebsiella pneumoniae. The presence of chlorine enhances the compound's stability and interaction with bacterial enzymes, potentially leading to cell lysis .
Cancer Research
The compound has been investigated for its potential antitumor activity. Studies have shown that related structures can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The fluorine atom in the structure may contribute to increased potency against specific cancer cell lines .
Case Studies
Mechanism of Action
The mechanism of action of [(2-Chloro-4-fluorobenzoyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Wy-14,643, a structurally distinct acetic acid derivative, induces hepatocarcinogenesis via peroxisome proliferation and persistent DNA replication, highlighting the importance of substituent effects on toxicity .
Antiviral Potential
- NNRTI Analogs : Murugesan et al. (2011) optimized thiazolidinedione derivatives as HIV-1 NNRTIs, demonstrating that halogenated aromatic moieties enhance binding affinity to reverse transcriptase . The 2-chloro-4-fluoro substitution in the target compound may similarly stabilize interactions with hydrophobic enzyme pockets.
- Thiazole Derivatives: Compounds like {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 255874-78-3) exhibit antiviral activity, suggesting that the amide-linked acetic acid group in the target compound could be critical for inhibiting viral replication .
Enzymatic Inhibition
- Caspase-8 Inhibitors: Ahmad et al. (2019) identified caspase-8 inhibitors using benzoyl-amino acetic acid derivatives, emphasizing the role of halogen substituents in enhancing selectivity . The 2-Cl-4-F configuration may improve target specificity compared to non-halogenated analogs.
Biological Activity
[(2-Chloro-4-fluorobenzoyl)amino]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields. The compound is noted for its interactions with specific molecular targets, including enzymes and receptors, which can lead to diverse biological outcomes.
This compound features a chloro and fluorine substitution on a benzoyl group, which likely influences its reactivity and biological activity. Its basic structure is represented as follows:
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can result in inhibition or activation of these targets, leading to various biological effects. For instance, it has been shown to influence pathways related to pain sensation and inflammation by modulating receptor activity .
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties. In studies comparing its efficacy against various bacterial strains, it showed significant inhibitory effects similar to established antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 μg/mL |
| Pseudomonas aeruginosa | 62.50 μg/mL |
| Escherichia coli | 15.63 μg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activity, particularly against Candida species. Its effectiveness was assessed using MIC values:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.210 |
| Aspergillus flavus | 0.500 |
These results suggest that this compound could be a promising candidate for antifungal therapies .
Antitumor Activity
Studies have explored the antitumor potential of this compound against various cancer cell lines. It demonstrated moderate antiproliferative effects, particularly against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 25.0 |
| MCF-7 | 30.5 |
The compound's mechanism in inhibiting tumor growth appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Pain Management : A study investigated the role of this compound as a P2X3 receptor antagonist in animal models of neuropathic pain. The results indicated significant pain relief compared to control groups, highlighting its potential as an analgesic agent .
- Antimicrobial Resistance : Another study focused on the increasing resistance of bacterial strains to conventional antibiotics and tested this compound as an alternative treatment. The findings suggested that it could serve as an effective agent against resistant strains of bacteria .
Q & A
Q. What are the optimal synthetic routes for [(2-Chloro-4-fluorobenzoyl)amino]acetic acid in laboratory settings?
Methodological Answer: The synthesis typically involves two steps: (1) preparation of 2-chloro-4-fluorobenzoyl chloride from 2-chloro-4-fluorobenzoic acid (CAS 2252-51-9) using thionyl chloride or oxalyl chloride under reflux , and (2) coupling the benzoyl chloride with glycine or aminoacetic acid derivatives. For the coupling reaction, activate the carboxyl group using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF. Monitor the reaction via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify by recrystallization (ethanol/water). Yields range from 65–85% depending on reaction stoichiometry and solvent choice .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm the benzoyl (δ ~7.8–8.2 ppm for aromatic protons) and acetic acid (δ ~3.9–4.1 ppm for CH) moieties. Compare with reference spectra of structurally similar compounds (e.g., 4-fluorobenzoyl derivatives) .
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is achievable with retention times ~6.2 minutes .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 246.6 (calculated) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., thionyl chloride).
- Storage : Store at 2–8°C in airtight containers protected from light. Avoid exposure to moisture to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzoyl group influence the compound’s bioactivity?
Methodological Answer: Substituents like chloro and fluoro alter electron density, affecting binding to biological targets. For example:
- Electron-withdrawing Cl/F : Enhance stability against metabolic degradation but may reduce solubility.
- Structure-Activity Relationship (SAR) : Compare analogs like {2-[(4-bromo-2,6-difluorobenzyl)carbamoyl]-5-chlorophenoxy}acetic acid () to assess halogen positioning. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and correlate with antimicrobial activity (IC values) .
Q. What strategies resolve conflicting spectral data (e.g., unexpected 19^{19}19F NMR shifts) in derivatives?
Methodological Answer:
- Isotopic Labeling : Synthesize C-labeled analogs to confirm assignments.
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, a downfield F shift (~-110 ppm) may indicate intramolecular hydrogen bonding .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic space group P2/c) .
Q. How can coupling efficiency between 2-chloro-4-fluorobenzoyl chloride and aminoacetic acid be optimized?
Methodological Answer:
- Activation : Replace EDCI with HATU for higher coupling efficiency (yield increases by ~15%).
- Solvent Optimization : Use DMF instead of THF to improve solubility of intermediates.
- Temperature Control : Perform reactions at 0–4°C to minimize side products (e.g., dimerization). Monitor via in-situ IR for carbonyl stretch at ~1680 cm .
Key Research Notes
- Contradictions in Data : Discrepancies in reported yields (e.g., 65% vs. 85%) may arise from solvent purity or reaction scale. Validate via controlled replicates .
- Advanced Applications : Explore use as a protease inhibitor scaffold via molecular docking (AutoDock Vina) with target enzymes (e.g., SARS-CoV-2 M) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
